6-({[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
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Overview
Description
6-({[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a pyrazole ring, a chlorobenzyl group, and a cyclohexene carboxylic acid moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of 4-chlorobenzyl hydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid under acidic conditions.
Coupling with cyclohexene: The pyrazole derivative is then coupled with 3-cyclohexene-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-({[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with substituted groups.
Scientific Research Applications
6-({[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-({[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 6-({[1-(4-methylbenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
- 6-({[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Uniqueness
6-({[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with enhanced activity or selectivity.
Properties
Molecular Formula |
C20H22ClN3O3 |
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Molecular Weight |
387.9g/mol |
IUPAC Name |
6-[[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C20H22ClN3O3/c1-12-18(22-19(25)16-5-3-4-6-17(16)20(26)27)13(2)24(23-12)11-14-7-9-15(21)10-8-14/h3-4,7-10,16-17H,5-6,11H2,1-2H3,(H,22,25)(H,26,27) |
InChI Key |
USIUGWOPSFXAQY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)C3CC=CCC3C(=O)O |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)C3CC=CCC3C(=O)O |
Origin of Product |
United States |
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